molecular formula C5H9BrO B14313612 4-Bromo-3-methylbutan-2-one CAS No. 109539-55-1

4-Bromo-3-methylbutan-2-one

Cat. No.: B14313612
CAS No.: 109539-55-1
M. Wt: 165.03 g/mol
InChI Key: QRWKFGLEQWJDBB-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbutan-2-one: 1-bromo-3-methyl-2-butanone , is an organic compound with the chemical formula C5H9BrO. It is a colorless liquid with a molecular weight of 165.028 g/mol. This compound is used in various applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the bromination of 3-methyl-2-butanone (also known as methyl isopropyl ketone) using bromine or a brominating agent.
  • The reaction proceeds via electrophilic substitution, where bromine replaces a hydrogen atom on the methyl group.
  • The resulting 4-bromo-3-methylbutan-2-one can be isolated and purified.
Industrial Production::
  • Industrial production methods typically involve large-scale bromination processes.
  • These methods ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Reactivity::

    4-Bromo-3-methylbutan-2-one: undergoes various reactions, including:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the production of fine chemicals.

Mechanism of Action

  • The exact mechanism of action depends on the specific application.
  • In biological systems, it may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

    4-Bromo-3-methylbutan-2-one: is unique due to its bromine substitution and methyl group.

  • Similar compounds include other alkyl halides and ketones.

Properties

IUPAC Name

4-bromo-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKFGLEQWJDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555238
Record name 4-Bromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109539-55-1
Record name 4-Bromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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